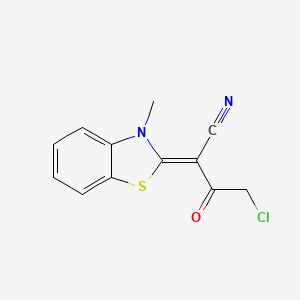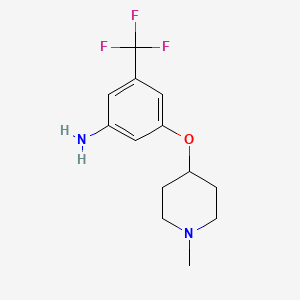
3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine
描述
3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine, commonly known as MPTP, is a synthetic compound used in scientific research for its neurotoxic effects on dopaminergic neurons. MPTP is structurally similar to the neurotransmitter dopamine and is metabolized in the brain to form MPP+, a potent neurotoxin that selectively destroys dopaminergic neurons. The use of MPTP in scientific research has led to significant advancements in our understanding of Parkinson's disease and other neurodegenerative disorders.
作用机制
Target of Action
The primary target of 3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine is the 5-HT6 receptor (5-HT6R) . This receptor belongs to the serotonin superfamily and is exclusively located in brain regions associated with learning and memory .
Mode of Action
The compound acts as a 5-HT6R antagonist . By binding to the 5-HT6R, it inhibits the receptor’s activity, leading to changes in neurotransmitter levels. Specifically, 5-HT6R antagonists have been found to selectively increase glutamate and acetylcholine levels in the brain, phenomena associated with learning and memory .
Biochemical Pathways
The antagonism of the 5-HT6R by this compound affects the serotonergic pathways in the brain . This leads to increased levels of glutamate and acetylcholine, neurotransmitters that play crucial roles in cognitive functions such as learning and memory .
Pharmacokinetics
It has potent in vitro binding affinity and functional antagonistic activity at 5-HT6R
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels. By antagonizing the 5-HT6R, the compound increases the levels of glutamate and acetylcholine in the brain . These changes are associated with improved cognitive function in numerous animal models .
实验室实验的优点和局限性
The use of MPTP in scientific research has several advantages, including its ability to induce Parkinson's disease-like symptoms in animal models, its selective destruction of dopaminergic neurons, and its reproducibility. However, there are also several limitations to its use, including the fact that MPTP-induced models may not fully recapitulate the complexity of Parkinson's disease and that the neurotoxic effects of MPTP may not be identical to those observed in human patients.
未来方向
There are several future directions for the use of MPTP in scientific research, including the development of new treatments for Parkinson's disease, the use of MPTP-induced models to study the effects of environmental toxins on dopaminergic neurons, and the development of new imaging techniques to better visualize the effects of MPTP on the brain. Additionally, the use of MPTP-induced models in combination with other neurotoxins may help to better mimic the complexity of Parkinson's disease and improve our understanding of the disease.
科学研究应用
MPTP is primarily used in scientific research to induce Parkinson's disease-like symptoms in animal models. The selective destruction of dopaminergic neurons in the substantia nigra region of the brain leads to a decrease in dopamine levels, resulting in motor impairments similar to those observed in Parkinson's disease patients. MPTP-induced Parkinson's disease models have been used to study the underlying mechanisms of the disease and to test potential treatments.
属性
IUPAC Name |
3-(1-methylpiperidin-4-yl)oxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-18-4-2-11(3-5-18)19-12-7-9(13(14,15)16)6-10(17)8-12/h6-8,11H,2-5,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLAVDLEJHEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2946997.png)
![6-(isopropylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2946998.png)
![1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride](/img/structure/B2946999.png)

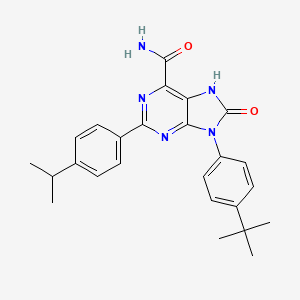
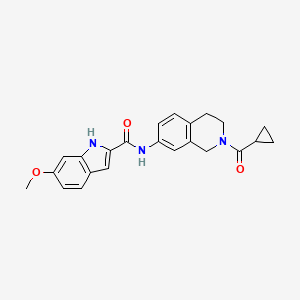

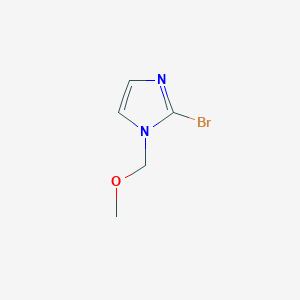
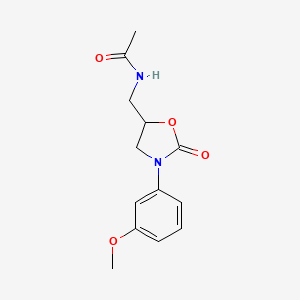
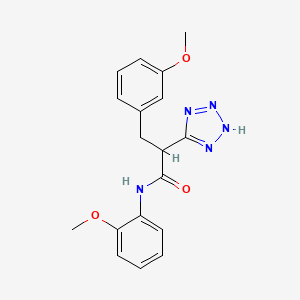
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2947017.png)

![1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole](/img/structure/B2947019.png)
